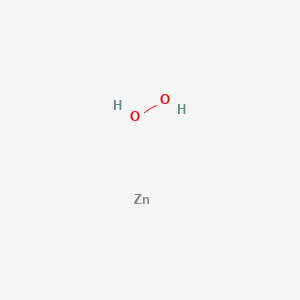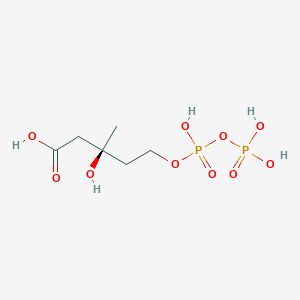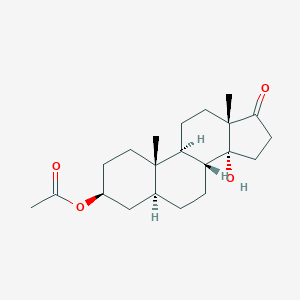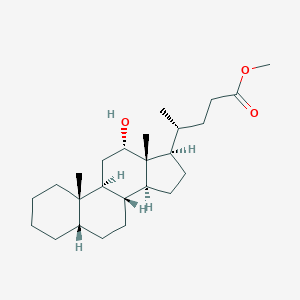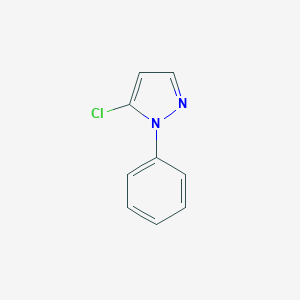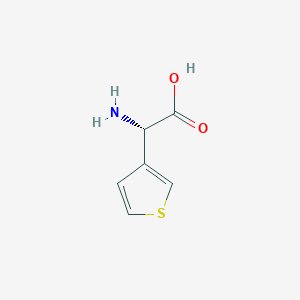
(S)-2-Amino-2-(thiophen-3-yl)acetic acid
概要
説明
"(S)-2-Amino-2-(thiophen-3-yl)acetic acid" is a compound of interest in the field of organic chemistry, particularly in the synthesis and study of biological compounds and derivatives.
Synthesis Analysis
- Synthesis of Salts: A series of salts of 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids were synthesized using 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids as starting substances. These were synthesized by interaction with various organic and inorganic basics and salts in alcoholic or aqueous media (Safonov, Panasenko, & Knysh, 2017).
Molecular Structure Analysis
- X-Ray Analysis: The molecular structure of related compounds, such as 2-amino-5-(4-chlorofuran-2-yl)furan-3,4-dicarboxylates and 2-amino-5-(4-chlorothiophen-2-yl)furan-3,4-dicarboxylates, was confirmed by single-crystal X-ray analysis (Sayahi et al., 2015).
Chemical Reactions and Properties
- Electrochemical and Chemical Polymerization: Thiophen-3-yl acetic acid 4-pyrrol-1-yl phenyl ester (TAPE) monomer, synthesized via reaction of thiophen-3-yl acetyl chloride with 4-pyrrol-1-yl phenol, underwent homopolymers and copolymers synthesis using electrochemical and chemical polymerization techniques (Bingöl et al., 2005).
Physical Properties Analysis
- Thermal Behavior: Differential Scanning Calorimetry (DSC) and Thermal Gravimetry Analysis (TGA) were utilized to examine the thermal behavior of polymers related to thiophen-3-yl acetic acid (Bingöl et al., 2005).
Chemical Properties Analysis
- Structural and Electronic Properties: The structural and electronic properties of 3-thiophene acetic acid (3-TAA) monomer and dimer were investigated using Density Functional Theory (DFT) calculations. The stability of crystal packing was ensured by various intermolecular interactions. The electronic properties were analyzed using time-dependent DFT and discussed through HOMO, LUMO, and excitation energy values (Issa, Sagaama, & ISSAOUI, 2020).
科学的研究の応用
-
Synthesis of Thiophen-3-yl Acetic Acid 4-pyrrol-1-yl Phenyl Ester (TAPE) Monomer
- Application : The TAPE monomer was synthesized by the reaction of thiophene acetic acid with thionyl chloride, and further reaction of thiophen-3-yl acetyl chloride with 4-pyrrol-1-yl phenol .
- Method : The method involves two steps. First, thiophene acetic acid is reacted with thionyl chloride to produce thiophen-3-yl acetyl chloride. This intermediate is then reacted with 4-pyrrol-1-yl phenol to produce the TAPE monomer .
- Results : The synthesis of the TAPE monomer was successful, but the source did not provide any quantitative data or statistical analyses .
- Synthesis of 2-(thiophen-2-yl)acetyl chloride
- Application : In a two-step process, 2-(thiophen-2-yl)acetic acid was first activated by converting it into 2-(thiophen-2-yl)acetyl chloride .
- Method : The first step involves the activation of the carboxylic acid with thionyl chloride .
- Results : The source did not provide any quantitative data or statistical analyses .
将来の方向性
Thiophene and its derivatives have attracted attention due to their varied biological and clinical applications . They are used in industrial chemistry and material science as corrosion inhibitors and have a prominent role in the advancement of organic semiconductors . Future research may focus on exploring these applications further.
特性
IUPAC Name |
(2S)-2-amino-2-thiophen-3-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c7-5(6(8)9)4-1-2-10-3-4/h1-3,5H,7H2,(H,8,9)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGBBSAQOQTNGF-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC=C1[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-2-(thiophen-3-yl)acetic acid | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

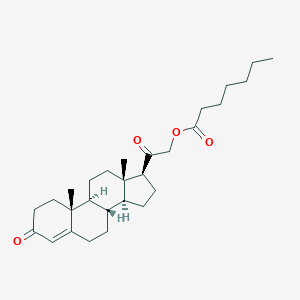
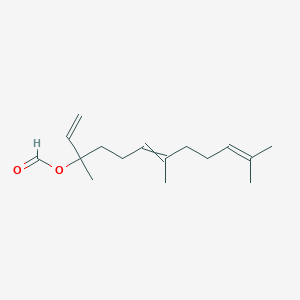


![1-[(1R,2S,3S)-3-methyl-2-(3-propan-2-ylfuran-2-yl)cyclopentyl]ethanone](/img/structure/B74915.png)

